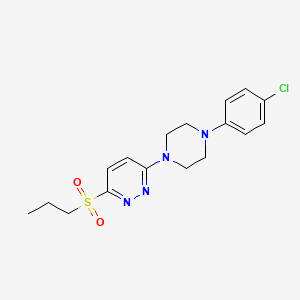
(2Z)-6-hydroxy-2-(3-methoxybenzylidene)-1-benzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2Z)-6-hydroxy-2-(3-methoxybenzylidene)-1-benzofuran-3(2H)-one” is a chemical compound with the molecular formula C16H12O4 . It has a molecular weight of 268.26 . This compound is intended for research use only and is not intended for diagnostic or therapeutic use .
Physical And Chemical Properties Analysis
This compound has a predicted melting point of 171.68°C and a predicted boiling point of approximately 503.5°C at 760 mmHg . The predicted density is approximately 1.4 g/cm3 . The refractive index is predicted to be n20D 1.69 . The pKa value is predicted to be 7.54 .
Scientific Research Applications
(2Z)-(2Z)-6-hydroxy-2-(3-methoxybenzylidene)-1-benzofuran-3(2H)-one(3-methoxybenzylidene)-1-benzofuran-3(2H)-one has many applications in the scientific research field. It has been used in the synthesis of various compounds such as 2-methoxy-6-hydroxybenzylidene-1-benzofuran-3(2H)-one, which has potential applications in the field of medicine. It has also been used in the synthesis of novel compounds that can be used as potential drugs for treating various diseases. Additionally, (2Z)-(2Z)-6-hydroxy-2-(3-methoxybenzylidene)-1-benzofuran-3(2H)-one(3-methoxybenzylidene)-1-benzofuran-3(2H)-one has been used in the synthesis of various polymers and materials, which can be used for various industrial applications.
Mechanism of Action
The mechanism of action of (2Z)-(2Z)-6-hydroxy-2-(3-methoxybenzylidene)-1-benzofuran-3(2H)-one(3-methoxybenzylidene)-1-benzofuran-3(2H)-one is not yet fully understood. However, it is believed that the compound acts as a ligand, binding to specific receptor sites in the body and modulating the activity of the receptor. This can lead to various biochemical and physiological effects, depending on the receptor that is affected.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2Z)-(2Z)-6-hydroxy-2-(3-methoxybenzylidene)-1-benzofuran-3(2H)-one(3-methoxybenzylidene)-1-benzofuran-3(2H)-one are not yet fully understood. However, some studies have suggested that the compound has anti-inflammatory, antioxidant, and anti-tumor properties. Additionally, the compound has been shown to have cytotoxic effects on certain types of cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using (2Z)-(2Z)-6-hydroxy-2-(3-methoxybenzylidene)-1-benzofuran-3(2H)-one(3-methoxybenzylidene)-1-benzofuran-3(2H)-one in laboratory experiments include its relatively low cost, availability, and ease of synthesis. Additionally, the compound has a wide range of potential applications in the scientific field. However, there are some limitations to using the compound in laboratory experiments. For example, the compound is not very stable and can easily decompose when exposed to heat or light. Additionally, the compound is not very soluble in water, making it difficult to use in aqueous solutions.
Future Directions
The future directions for (2Z)-(2Z)-6-hydroxy-2-(3-methoxybenzylidene)-1-benzofuran-3(2H)-one(3-methoxybenzylidene)-1-benzofuran-3(2H)-one include further research into its biochemical and physiological effects. Additionally, further research could be conducted into the potential applications of the compound in the field of medicine. Additionally, further research could be conducted into the synthesis of novel compounds that could be used as potential drugs for treating various diseases. Finally, further research could be conducted into the use of the compound in the synthesis of various polymers and materials, which could be used for various industrial applications.
Synthesis Methods
The synthesis of (2Z)-(2Z)-6-hydroxy-2-(3-methoxybenzylidene)-1-benzofuran-3(2H)-one(3-methoxybenzylidene)-1-benzofuran-3(2H)-one can be achieved through two main methods: the condensation reaction of 3-methoxybenzaldehyde with 2-hydroxyacetophenone and the condensation reaction of 3-methoxybenzaldehyde with 2-hydroxybenzaldehyde. The condensation reaction of 3-methoxybenzaldehyde with 2-hydroxyacetophenone involves the use of a base, such as potassium carbonate, to catalyze the reaction. The reaction is then followed by the addition of acetic acid to form the desired product. The condensation reaction of 3-methoxybenzaldehyde with 2-hydroxybenzaldehyde involves the use of a base, such as sodium hydroxide, to catalyze the reaction. The reaction is then followed by the addition of hydrochloric acid to form the desired product.
properties
IUPAC Name |
(2Z)-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-1-benzofuran-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-19-12-4-2-3-10(7-12)8-15-16(18)13-6-5-11(17)9-14(13)20-15/h2-9,17H,1H3/b15-8- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRCMPMRAXNWBC-NVNXTCNLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-fluoro-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2395047.png)
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2395049.png)
![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2395050.png)
![2-chloro-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B2395051.png)
![5-Tert-butyl-4-[3-(4-methoxyphenyl)prop-2-enylidene]-2-(2,3,5,6-tetrafluoro-4-methylphenyl)pyrazol-3-one](/img/structure/B2395053.png)
![N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]acetamide](/img/structure/B2395054.png)

![N,N-dimethyl-3-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2395059.png)



![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B2395066.png)
![3-Chloro-5-(trifluoromethyl)-2-(4-{[4-(trifluoromethyl)piperidin-1-yl]sulfonyl}phenoxy)pyridine](/img/structure/B2395067.png)